molecular formula C7H7ClN2O3 B12995437 5-Chloro-2,4-dihydroxy-6-methylnicotinamide

5-Chloro-2,4-dihydroxy-6-methylnicotinamide

Cat. No.: B12995437
M. Wt: 202.59 g/mol
InChI Key: ZFYBSIWPABSKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dihydroxy-6-methylnicotinamide typically involves the chlorination of 2,4-dihydroxy-6-methylnicotinamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dihydroxy-6-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Chloro-2,4-dihydroxy-6-methylnicotinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dihydroxy-6-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

5-chloro-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C7H7ClN2O3/c1-2-4(8)5(11)3(6(9)12)7(13)10-2/h1H3,(H2,9,12)(H2,10,11,13)

InChI Key

ZFYBSIWPABSKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=O)N1)C(=O)N)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.